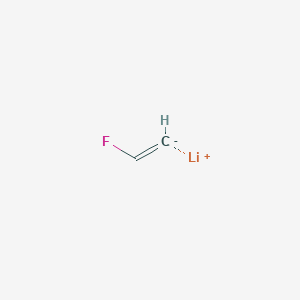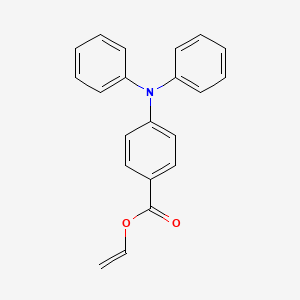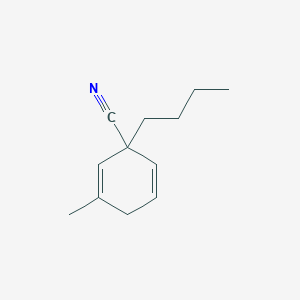
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₁₇N. It is characterized by a cyclohexadiene ring substituted with a butyl group, a methyl group, and a nitrile group.
準備方法
The synthesis of 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocyanation of alkenes and alkynes using 1-methylcyclohexa-2,5-diene-1-carbonitrile as a source of hydrogen cyanide. This method is preferred due to its efficiency and safety compared to traditional hydrocyanation processes that use toxic hydrogen cyanide gas . Industrial production methods typically involve large-scale catalytic processes to ensure high yield and purity of the compound .
化学反応の分析
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common reagents used in these reactions include palladium catalysts for hydrocyanation, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexadiene ring can undergo electrophilic addition. These interactions are crucial for the compound’s reactivity and its ability to form diverse derivatives .
類似化合物との比較
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be compared with similar compounds such as:
1-Methylcyclohexa-2,5-diene-1-carbonitrile: This compound is used similarly in hydrocyanation reactions but lacks the butyl group.
2,5-Cyclohexadiene-1-carbonitrile: This compound has a similar structure but different substituents, affecting its reactivity and applications
特性
CAS番号 |
499205-83-3 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C12H17N/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h5,8-9H,3-4,6-7H2,1-2H3 |
InChIキー |
RSINCEDHAYNXQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C=CCC(=C1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)
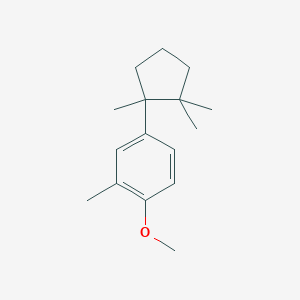

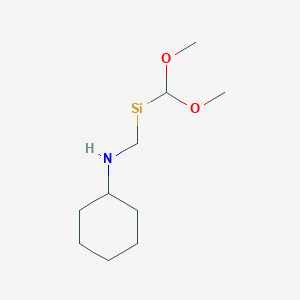
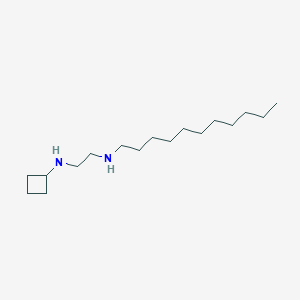
![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
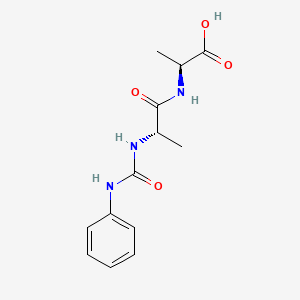
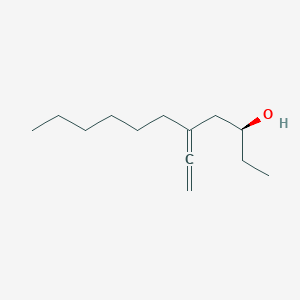

![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)

